molecular formula C18H23N5 B11079686 7-ethyl-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine

7-ethyl-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine

Cat. No.: B11079686
M. Wt: 309.4 g/mol
InChI Key: MNTVDRZFXXQEPQ-UHFFFAOYSA-N
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Description

7-ethyl-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine is a complex organic compound with a unique structure that combines quinazoline and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions. One common approach is to start with the quinazoline core and introduce the pyrimidine moiety through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

7-ethyl-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-ethyl-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, are known for their anti-cancer properties.

    Pyrimidine Derivatives: Compounds with a pyrimidine core, such as 5-fluorouracil and cytarabine, are used as chemotherapeutic agents.

Uniqueness

7-ethyl-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine is unique due to its combined quinazoline and pyrimidine structure, which may confer distinct biological activities and chemical properties compared to other compounds. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H23N5

Molecular Weight

309.4 g/mol

IUPAC Name

7-ethyl-4-methyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine

InChI

InChI=1S/C18H23N5/c1-6-13-7-8-14-12(3)20-16(21-15(14)9-13)22-17-19-11(2)10-18(4,5)23-17/h7-10H,6H2,1-5H3,(H2,19,20,21,22,23)

InChI Key

MNTVDRZFXXQEPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(C=C(N3)C)(C)C

Origin of Product

United States

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